molecular formula C16H19F3N4O B6427451 1-(1-benzylpiperidin-4-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2034329-89-8

1-(1-benzylpiperidin-4-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B6427451
CAS RN: 2034329-89-8
M. Wt: 340.34 g/mol
InChI Key: NORQADGNSINJPG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylpiperidine and triazole. Benzylpiperidine is a class of compounds containing a piperidine ring which is connected to a benzyl group . Triazoles refer to any of the heterocyclic compounds with molecular formula C2H3N3, consisting of a five-membered ring of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzylpiperidine moiety and a triazole ring. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the carbon-fluorine bond being one of the strongest in organic chemistry .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The piperidine nitrogen might be protonated under acidic conditions or form salts with acids . The triazole ring is generally stable but can participate in reactions with electrophiles or be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzylpiperidine derivatives are solids at room temperature . The presence of the trifluoromethyl group might increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. While specific safety data for this compound isn’t available, general precautions include avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O/c1-21-14(16(17,18)19)20-23(15(21)24)13-7-9-22(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORQADGNSINJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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